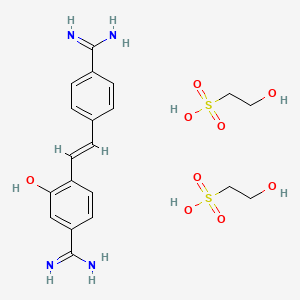

2-Hydroxystilbamidine diisethionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H28N4O9S2 |

|---|---|

Molecular Weight |

532.6 g/mol |

IUPAC Name |

4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;2-hydroxyethanesulfonic acid |

InChI |

InChI=1S/C16H16N4O.2C2H6O4S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*3-1-2-7(4,5)6/h1-9,21H,(H3,17,18)(H3,19,20);2*3H,1-2H2,(H,4,5,6)/b4-1+;; |

InChI Key |

XVTQTNAKZYLTNZ-HFPMQDOPSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |

Origin of Product |

United States |

Historical and Foundational Research Context

Early Investigations into Related Diamidine Compounds

The initial impetus for the investigation of diamidine compounds was their potential as therapeutic agents against parasitic diseases. nih.gov Compounds like pentamidine (B1679287) and stilbamidine (B1663490) were central to early research efforts aimed at combating trypanosomiasis and leishmaniasis. nih.gov The development of diamidines stemmed from the observation that trypanosomes, the parasites responsible for African trypanosomiasis (sleeping sickness), have a high rate of glucose metabolism. mdpi.com This led to the hypothesis that inducing hypoglycemia could be detrimental to these parasites. mdpi.com

Pentamidine, introduced in the 1940s, became a key treatment for early-stage Human African Trypanosomiasis (HAT). mdpi.comresearchgate.net These early diamidines are dicationic, possessing positive charges at both ends, which makes them highly polar. mdpi.com A significant focus of this early research was understanding how these charged molecules could be selectively toxic to parasites. It was discovered that trypanosomes accumulate diamidines to high concentrations via specific membrane transporters, such as the P2 aminopurine transporter. mdpi.commdpi.com The mechanism of action for many aromatic diamidines involves their interaction with nucleic acids, binding to DNA and subsequently interfering with essential cellular processes like replication by inhibiting DNA-dependent enzymes. nih.govnih.govjohnshopkins.edu

Emergence of 2-Hydroxystilbamidine Diisethionate in Biological Research

2-Hydroxystilbamidine, a derivative of stilbamidine, emerged from this foundational research. While sharing the characteristic diamidine structure, its unique properties soon carved out a distinct niche for it in biological research. Initially, like its predecessors, it was investigated for its antiprotozoal capabilities. However, its most significant contribution would come from an entirely different property: its fluorescence.

Researchers discovered that 2-Hydroxystilbamidine is a fluorescent dye that emits light differently when it binds to DNA versus RNA. wikipedia.orgaatbio.com This characteristic opened the door to its use as a histochemical stain. Crucially, it was identified as the active component in the commercial product known as Fluoro-Gold. nih.gov This realization was pivotal, marking a transition in the compound's primary application from a potential therapeutic to a powerful research tool.

The compound's utility as a retrograde neuronal tracer became its most prominent application. wikipedia.orgaatbio.combiotium.com When introduced into nervous tissue, it is taken up by axon terminals and transported back to the neuron's cell body, effectively "outlining" neural pathways for researchers. wikipedia.orginterchim.fr This property allows for detailed mapping of neuronal connections within the brain and spinal cord.

Evolution of Research Perspectives and Methodological Advancements

The evolution of research involving this compound reflects a broader trend in science where tools are repurposed and refined for new and more sophisticated applications. Initially used as a simple stain, its application as a retrograde tracer, particularly under the name Fluoro-Gold, represented a significant methodological leap. biotium.cominterchim.fr

Further research delved into the mechanism of its uptake as a tracer. It was proposed that, as a weak base, 2-Hydroxystilbamidine crosses cell membranes in its uncharged form and then becomes trapped in acidic intracellular compartments like lysosomes and endosomes due to the pH gradient. nih.gov This "weak base trapping" mechanism is shared by several other fluorescent retrograde tracers. nih.gov

Methodological advancements have focused on optimizing its use. Studies have detailed the flexibility of the compound in terms of post-injection survival times, concentration ranges, and compatibility with other histological and immunocytochemical techniques. aatbio.cominterchim.fr For instance, it can be visualized using a fluorescence microscope with a wide-band ultraviolet excitation filter, and its emission color can vary depending on the pH of the tissue processing buffer. aatbio.com The stability of its fluorescence and its high resistance to fading have made it a reliable and permanent marker in neuroanatomical studies. aatbio.combiotium.com This evolution from a compound of therapeutic interest to a cornerstone of neuroanatomical tracing highlights the dynamic nature of scientific inquiry and the unforeseen potential of chemical compounds.

Interactive Data Table: Properties of 2-Hydroxystilbamidine

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₆N₄O | wikipedia.org |

| Molar Mass | 280.324 g/mol | wikipedia.org |

| Common Name | Hydroxystilbamidine (B1199296), Fluoro-Gold | aatbio.com |

| Primary Application | Retrograde Neuronal Tracer, Histochemical Stain | wikipedia.orgbiotium.com |

| Fluorescence Mechanism | Binds to DNA and RNA, with distinct emission profiles | aatbio.com |

| Excitation Wavelength | ~360-361 nm | aatbio.combiotium.com |

| Emission Wavelength | ~536-625 nm | aatbio.combiotium.com |

| Uptake Mechanism (as tracer) | Trapping of a weak base in acidic cellular compartments | nih.gov |

Molecular Mechanisms of Action

Deoxyribonucleic Acid (DNA) Interaction and Binding Characteristics

The interaction between 2-hydroxystilbamidine and DNA is a complex process characterized by specific binding affinities, site preferences, and structural consequences for the DNA helix. Studies have revealed at least two distinct sets of binding sites on DNA for this molecule, each with unique properties. nih.gov

The binding of 2-hydroxystilbamidine to DNA has been quantitatively analyzed using binding isotherms derived from sedimentation, dialysis, and fluorescence spectroscopy experiments. nih.gov These studies reveal a multifaceted interaction that cannot be explained by a single type of binding site. Instead, the data are best described by a model involving two different sets of binding sites: a high-affinity set and a low-affinity set. nih.govnih.gov

The high-affinity binding is characterized by a strong binding constant. nih.gov Thermodynamically, the free energy of this association is almost purely entropic. nih.gov This suggests that the binding process is driven by an increase in disorder, likely due to the displacement of water molecules and counterions from the DNA surface and the ligand itself upon complex formation. A kinetic model based on temperature-jump relaxation studies has been developed to determine the rate constants for these binding reactions, yielding equilibrium association constants that align with stoichiometric findings. nih.gov

Table 1: Thermodynamic and Binding Characteristics of 2-Hydroxystilbamidine-DNA Interaction

| Parameter | High-Affinity Binding Site | Low-Affinity Binding Site |

|---|---|---|

| Binding Constant | High | Low |

| Driving Force | Almost purely entropic | - |

| Ion-Pairs Involved | Two | One |

| Base Pair Specificity | A-T specific | None |

| Fluorescence Enhancement | Large enhancement (450 nm) | None |

| Base Pairs Excluded | Four per bound molecule | - |

A key feature of 2-hydroxystilbamidine's interaction with DNA is its specificity for certain base pairs. The high-affinity binding sites demonstrate a clear topological specificity for Adenine-Thymine (A-T) pairs. nih.gov The most significant binding and a large enhancement of the molecule's natural blue fluorescence occur when the binding site consists of a sequence of three adjacent A-T pairs. nih.gov This binding event results in the exclusion of approximately four base pairs, meaning other ligands are prevented from binding in the immediate vicinity. nih.gov

In contrast, the second, weaker set of binding sites does not exhibit any base specificity and binding to these sites does not cause an enhancement of fluorescence. nih.gov The phenolic hydroxyl group of the 2-hydroxystilbamidine molecule is thought to play a significant role in its specific binding characteristics. nih.gov

The geometry of the 2-hydroxystilbamidine molecule and its preference for double-stranded DNA structures indicate a specific orientation upon binding. It is proposed that the molecule situates itself within the minor groove of the DNA helix. nih.gov This binding is not passive; it induces a slight distortion in the helical structure. nih.gov Specifically, the axis of the bound dye molecule forms an angle of approximately 47 degrees with the main axis of the DNA helix, indicating a non-parallel alignment within the groove. nih.gov

The primary binding mode for 2-hydroxystilbamidine is groove binding. nih.gov The evidence strongly supports its localization in the minor groove of the DNA, particularly at A-T rich sequences. nih.gov This mode of interaction involves the molecule fitting snugly into the groove, stabilized by non-covalent forces such as hydrogen bonds and van der Waals interactions.

This is distinct from intercalation, where a planar molecule inserts itself between the base pairs of the DNA stack. wikipedia.org Intercalators typically cause a more significant distortion, including unwinding of the helix and an increase in the distance between base pairs to accommodate the ligand. wikipedia.org The observed binding characteristics of 2-hydroxystilbamidine, such as its specific angle of association and minor structural distortion, are consistent with minor groove binding rather than intercalation. nih.gov Its structure allows it to be a useful tool for probing the accessibility of the DNA minor groove. nih.gov

The binding of 2-hydroxystilbamidine to DNA is sensitive to environmental conditions. Studies have been conducted over a wide range of ionic strengths and temperatures to understand these influences. nih.govnih.gov

The ionic strength of the solution plays a critical role, which is highlighted by the number of ion-pairs formed during binding. The high-affinity interaction involves the formation of two ion-pairs, while the weaker binding involves only one. nih.gov This indicates that electrostatic interactions are a key component of the binding energy, and the stability of the complex is dependent on the salt concentration of the environment.

Temperature also affects the binding dynamics. Temperature-jump relaxation studies have been employed to investigate the kinetics of the association and dissociation of the dye with DNA. nih.gov These experiments revealed multiple relaxation times associated with the binding to the strong and weak sites, demonstrating that the rates of these processes are temperature-dependent. nih.gov

Cellular and Enzymatic Targets

The primary cellular target of 2-hydroxystilbamidine is nucleic acids. It is known to stain both DNA and RNA within cells, and it exhibits different fluorescence emission profiles when bound to each type of nucleic acid. abcam.cn This binding capability is the basis for its use as a histochemical stain. nih.govbiotium.com In histological preparations, it can produce selective nuclear fluorescence, which can be enhanced with specific pre-treatment procedures. nih.gov

Beyond its general affinity for nucleic acids, 2-hydroxystilbamidine has been observed to selectively stain other cellular components, such as mucosubstances and elastic fibers, under specific staining conditions. nih.gov It is also widely used in neuroscience research under the name Fluoro-Gold™ as a highly effective retrograde neuronal tracer. biotium.combiotium.com This application implies that it is taken up by neurons and transported axonally, though the specific mechanism of this uptake and transport is a functional application rather than a direct enzymatic target interaction.

Direct enzymatic targets of 2-hydroxystilbamidine are not well-defined in the literature. Its biological effects are largely considered to be a downstream consequence of its primary interaction with DNA. By binding to the DNA minor groove, it can physically obstruct the binding of DNA-processing enzymes, such as polymerases and transcription factors, thereby inhibiting replication and gene expression. This mechanism is common for minor-groove-binding agents and certain DNA intercalators. wikipedia.org

Inhibition of Key Protozoal Enzymes (e.g., S-Adenosylmethionine Decarboxylase)

The biosynthesis of polyamines is a crucial metabolic pathway for the proliferation of protozoan parasites such as Trypanosoma brucei, the agent of human African trypanosomiasis. A central enzyme in this pathway is S-Adenosylmethionine Decarboxylase (AdoMetDC), which is essential for the production of spermidine (B129725) and spermine. Consequently, AdoMetDC is considered a significant therapeutic target for anti-protozoal drug development. nih.gov While various novel inhibitors have been developed to target this enzyme selectively in parasites, the direct inhibitory action of 2-Hydroxystilbamidine on S-Adenosylmethionine Decarboxylase is not extensively detailed in contemporary research literature. However, the broader class of aromatic diamidines has been historically investigated for their interference with this vital pathway.

Exploration of Other Molecular Interactions within Pathogenic Organisms

The primary and most well-documented mechanism of action for 2-Hydroxystilbamidine is its high-affinity binding to DNA. The cationic nature of the molecule, conferred by its amidine groups, allows it to interact strongly with negatively charged nucleic acids. This interaction is particularly effective against the kinetoplast DNA (kDNA) found in trypanosomes. By binding to the kDNA, the compound inhibits the processes of DNA replication and cell division, ultimately leading to the parasite's death.

Beyond DNA, the planar and rigid stilbene (B7821643) backbone of 2-Hydroxystilbamidine allows for a wider spectrum of biomolecular interactions. Research indicates that the compound can also bind to specific RNA structures. Other potential molecular targets include ion channels and various protein-protein interaction interfaces, although the specifics of these interactions are less characterized than its binding to DNA. This ability to engage with multiple targets contributes to its broad biological activity. The compound has also been noted for its activity against fungi, where it is thought to disrupt the cell membrane and inhibit key cellular processes. nih.govmdpi.com

Cellular Uptake and Localization Mechanisms in Target Cells

The entry of 2-Hydroxystilbamidine into target cells is a critical prerequisite for its biological activity. As a positively charged molecule, its uptake is facilitated by interaction with the negatively charged cell surface. The process of internalization is generally considered to be an active, energy-dependent mechanism, likely involving forms of endocytosis, rather than simple passive diffusion across the cell membrane. dovepress.commdpi.com This active transport allows the compound to accumulate within the cell against a concentration gradient.

Once inside the cell, 2-Hydroxystilbamidine exhibits distinct localization patterns. Its high affinity for nucleic acids leads to significant accumulation within the nucleus, where it binds to DNA. This nuclear localization is responsible for its utility as a fluorescent nuclear stain in histopathology. nih.gov Furthermore, the compound is known to accumulate within lysosomes. This sequestration within lysosomal bodies can lead to an increase in their size and number. The compound's fluorescent properties have been harnessed for its use as a retrograde neuronal tracer, commercially known as Fluoro-Gold™, which demonstrates its efficient uptake and transport within neurons. nih.gov Its intracellular distribution is not diffuse throughout the cytoplasm; rather, it is concentrated within specific organelles and vesicles. dovepress.com

Research Findings on Molecular Interactions

| Molecular/Cellular Target | Observed Effect/Interaction | Organism/Cell Type Context |

| Kinetoplast DNA (kDNA) | High-affinity binding, inhibition of replication and cell division. | Trypanosomes |

| Nuclear DNA | Binds to DNA, producing nuclear fluorescence. | General pathology, histochemical staining |

| Lysosomes | Accumulates within lysosomes, increasing their size and number. | Eukaryotic cells |

| Cell Membrane | Cationic nature facilitates interaction with negatively charged membrane components, aiding uptake. | General |

| RNA | Potential for binding to specific RNA structures. | General |

Preclinical Efficacy Investigations

Antifungal Activity Research

Early scientific explorations of 2-Hydroxystilbamidine diisethionate focused on its intrinsic ability to impede the proliferation of a range of fungi responsible for human disease. These laboratory-based studies were critical in providing the initial evidence of its antifungal spectrum and potency.

Efficacy in Preclinical in vivo Models of Fungal Infections

Currently, there is a lack of publicly available scientific literature detailing the in vivo efficacy of this compound in preclinical models of fungal infections. Further research is required to determine its potential as an antifungal agent in living organisms.

Antiprotozoal Activity Research

This compound has been the subject of research into its activity against a variety of protozoan parasites.

In vitro Efficacy against Protozoan Parasites

In laboratory settings, the compound has demonstrated inhibitory effects against several protozoan species.

Studies have investigated the efficacy of various compounds against the trophozoite and cyst forms of Acanthamoeba species, which are known to cause Acanthamoeba keratitis, a severe eye infection. While specific data on this compound's direct activity is limited in the provided results, the context of treating Acanthamoeba infections is established. For instance, drugs like chlorhexidine (B1668724) and propamidine (B86517) isethionate have shown cysticidal activities at varying concentrations. researchgate.net One study highlighted that at a concentration of 500 μg/ml, many tested drugs, with the exception of apomorphine (B128758) and haloperidol, inhibited A. castellanii encystation by over 90%. nih.gov The challenge in treating Acanthamoeba infections lies in the high resistance of the cyst form to antimicrobial agents. researchgate.net

The compound's potential against Plasmodium species, the causative agents of malaria, has been an area of interest. Research into novel antimalarial agents is crucial due to increasing drug resistance. Studies have evaluated various compounds for their ability to inhibit Plasmodium falciparum strains, including those resistant to chloroquine. parahostdis.org For example, novel 2-pyrazoline (B94618) carboxamide derivatives have been investigated as potential protease inhibitors against Plasmodium parasites. researchgate.net The evaluation of antimalarial candidates often involves determining their half-maximal inhibitory concentration (IC50) against different parasite strains. parahostdis.org

Research has been conducted on the effectiveness of various compounds against Leishmania and Trypanosoma species, the parasites responsible for leishmaniasis and trypanosomiasis, respectively. An early study reported the successful treatment of American mucocutaneous leishmaniasis with 2-hydroxystilbamidine. nih.gov More recent research has focused on identifying new drug candidates. For example, 2'-Hydroxyflavanone has shown effectiveness against both wild-type and antimony-resistant Leishmania amazonensis in vitro. nih.gov In the search for treatments for African trypanosomiasis, various compounds, including diamidines, have been evaluated. nih.gov For instance, certain novel diamidino 2,5-bis(aryl)thiazoles have demonstrated high in vitro activity against Trypanosoma brucei rhodesiense. nih.gov

Comparative studies are essential to understand the relative efficacy of different compounds. In the context of antiprotozoal research, this compound belongs to the class of aromatic diamidines. Studies have compared the in vitro activity of various diamidines and other compounds against protozoan parasites. For instance, novel diamidino 2,5-bis(aryl)thiazoles were synthesized and showed potent activity against both P. falciparum and T. b. rhodesiense. nih.gov The table below presents a comparative view of the in vitro efficacy of different compounds against various protozoan parasites, based on available research data.

Interactive Data Table: In Vitro Efficacy of Various Compounds Against Protozoan Parasites

| Compound/Drug | Target Organism | Efficacy Metric | Concentration/Value | Source |

| Chlorhexidine | Acanthamoeba isolates | MCC | 6.25 to 25 μg/ml | researchgate.net |

| Propamidine isethionate | Acanthamoeba isolates | MCC | 125 to 250 μg/ml | researchgate.net |

| SAM13-2HCl | Plasmodium falciparum (3D7) | IC50 | 44.9 ± 9.6 nM | parahostdis.org |

| SAM13-2HCl | Plasmodium falciparum (K1) | IC50 | 282.1 ± 29.5 nM | parahostdis.org |

| Diamidine 5a | Plasmodium falciparum | IC50 | 1.1 - 2.5 nM | nih.gov |

| Diamidine 5a | Trypanosoma brucei rhodesiense | IC50 | 4 - 6 nM | nih.gov |

| 2'-Hydroxyflavanone | Leishmania amazonensis | - | Effective against promastigotes and amastigotes | nih.gov |

Efficacy in Preclinical in vivo Models of Protozoal Infections

2-Hydroxystilbamidine has been investigated for its efficacy against various protozoal infections in animal models. While specific data on its activity against a wide range of protozoa is not extensively detailed in the provided search results, its historical use and the known activity of related stilbamidine (B1663490) compounds suggest a basis for such investigations. The diamidine class of compounds, to which 2-hydroxystilbamidine belongs, has a known history of use against protozoal diseases like trypanosomiasis, leishmaniasis, and babesiosis. The mechanism of action is generally believed to involve the binding of the drug to the kinetoplast DNA of the parasites, interfering with their replication and leading to cell death.

Further research is required to fully elucidate the in vivo efficacy of this compound across a comprehensive range of protozoal infections and to establish detailed dose-response relationships in various animal models.

Exploratory Studies of Additional Biological Activities (e.g., Antiproliferative Potential)

Beyond its use as a fluorescent stain and its potential antiprotozoal properties, this compound has been the subject of exploratory studies for other biological activities, most notably its antiproliferative potential.

Research has shown that 2-Hydroxystilbamidine can selectively stain DNA. nih.gov This property is fundamental to its potential as an antiproliferative agent, as targeting DNA is a key mechanism for many anticancer drugs. The ability to bind to DNA can disrupt cellular processes like replication and transcription, ultimately leading to the inhibition of cancer cell growth.

While the direct antiproliferative activity of this compound is an area of ongoing investigation, the broader class of compounds with similar structural motifs has shown promise. For instance, various heterocyclic compounds, which share some structural similarities with the core of 2-hydroxystilbamidine, have demonstrated significant antiproliferative activity in vitro against a range of human cancer cell lines. nih.govnih.govnih.govmdpi.com These studies often highlight mechanisms such as the inhibition of crucial enzymes like topoisomerase IIα or interference with the cell cycle. nih.govmdpi.com

The table below summarizes the antiproliferative activity of some related heterocyclic compounds, providing a context for the potential of this compound in this area.

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |

| 5-methoxyindole tethered C-5 functionalized isatins | A-549 (lung), HT-29 (colon), ZR-75 (breast) | Compounds 5o and 5w showed potent antiproliferative activity, being more potent than the reference drug sunitinib. nih.gov |

| Hydantoin and purine (B94841) derivatives | PC3 (prostate), SW480 (colon), SW620 (colon) | Compound 4, a spiro-hydantoin derivative, was highly effective against the tested cancer cell lines. nih.gov |

| 3,5-disubstituted hydantoins | HepG2 (liver), A2780 (ovarian), MCF7 (breast) | Compound anti-5c demonstrated significant antiproliferative effects on the MCF7 breast cancer cell line. nih.gov |

| Acridine–thiosemicarbazone derivatives | B16-F10 (melanoma) | Compounds showed notable cytotoxicity, with DL-08 being the most potent. mdpi.com |

These findings from related compounds underscore the rationale for further exploring the antiproliferative potential of this compound. Future studies should focus on its specific activity against various cancer cell lines, elucidation of its precise mechanism of action, and its efficacy in preclinical in vivo cancer models.

Structure Activity Relationship Sar Studies

Identification of Key Structural Determinants for Biological Activity

Systematic modifications of the 2-Hydroxystilbamidine scaffold have been instrumental in identifying the key structural features that govern its biological activity. researchgate.net These studies often involve synthesizing and testing a series of analogues to understand how changes in the molecule's architecture impact its function. mdpi.com

Key determinants of activity for diamidine compounds like 2-Hydroxystilbamidine generally include:

The Amidine Groups: The two cationic amidine groups are crucial for interaction with biological targets, particularly the minor groove of DNA. Their basicity and the distance between them are critical parameters.

The Stilbene (B7821643) Core: The planar, aromatic stilbene backbone provides the structural rigidity necessary for effective binding. The length and planarity of this linker region influence the positioning of the amidine groups within the target binding site.

The Hydroxyl Group: The phenolic hydroxyl group at the 2-position is a distinguishing feature of 2-Hydroxystilbamidine. This group is thought to play a significant role in its specific binding properties and may participate in hydrogen bonding interactions with the target. nih.gov

Table 1: Impact of Structural Modifications on Biological Activity

| Structural Modification | Effect on Biological Activity | Reference |

| Removal or relocation of amidine groups | Significant loss of activity | mdpi.com |

| Alteration of the stilbene linker length | Changes in binding affinity and specificity | mdpi.com |

| Substitution on the aromatic rings | Can modulate solubility, cell permeability, and target interaction | mdpi.com |

| Modification of the hydroxyl group | Affects binding specificity and fluorescence properties | nih.gov |

Correlation between Chemical Modifications and Nucleic Acid Binding Characteristics

2-Hydroxystilbamidine is known to bind to nucleic acids, particularly DNA and RNA, and this interaction is fundamental to many of its biological effects. nih.govnih.govabcam.cn Chemical modifications to the molecule can significantly alter these binding characteristics.

The binding of 2-Hydroxystilbamidine to DNA is characterized by a preference for AT-rich regions in the minor groove. nih.gov This binding is associated with a notable enhancement of its natural fluorescence. nih.gov Studies have shown that the interaction involves two distinct sets of binding sites on the DNA molecule. nih.gov The primary, high-affinity binding is specific to AT-rich sequences, while a secondary, lower-affinity binding shows no base specificity. nih.gov

Chemical modifications can influence:

Binding Affinity: Changes to the amidine groups or the stilbene core can strengthen or weaken the interaction with nucleic acids.

Sequence Selectivity: Modifications to the aromatic rings or the hydroxyl group can alter the preference for specific DNA or RNA sequences.

Fluorescence Response: The fluorescence emission of 2-Hydroxystilbamidine upon binding to nucleic acids can be modulated by chemical alterations. abcam.cn

Table 2: Influence of Chemical Modifications on Nucleic Acid Binding

| Chemical Modification | Impact on Nucleic Acid Binding | Reference |

| Introduction of bulky substituents | May hinder minor groove binding | escholarship.org |

| Altering the charge of the amidine groups | Affects electrostatic interactions with the phosphate (B84403) backbone | escholarship.org |

| Modifying the hydroxyl group | Can change the hydrogen bonding pattern within the binding site | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate the chemical structure of compounds with their biological activities. nih.govlongdom.org These computational models are valuable for predicting the activity of new, untested compounds and for guiding the design of more potent and selective molecules. nih.govnih.gov

In the context of 2-Hydroxystilbamidine and its analogues, QSAR models can be developed to predict properties such as:

Antitrypanosomal activity

Antifungal activity

DNA binding affinity

These models are built using a set of known compounds (a training set) with experimentally determined activities. scirp.org Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties), are calculated for each compound. frontiersin.org Statistical techniques, such as multiple linear regression or more advanced machine learning algorithms, are then used to derive a mathematical equation that relates the descriptors to the biological activity. nih.gov

A typical QSAR model can be represented by the following general equation:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The quality and predictive power of a QSAR model are assessed through rigorous validation procedures. nih.gov

Stereochemical Influences on Biological Response

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. nih.govnih.gov For molecules like 2-Hydroxystilbamidine, which contains a carbon-carbon double bond in its stilbene core, cis-trans isomerism is a key stereochemical consideration.

The introduction of chiral centers into analogues of 2-Hydroxystilbamidine would introduce another layer of stereochemical complexity, with enantiomers potentially exhibiting different biological activities due to stereospecific interactions with their biological targets. nih.gov

Synthetic Methodologies and Derivative Chemistry

Chemical Synthesis Routes for 2-Hydroxystilbamidine Diisethionate

The synthesis of this compound is a multi-step process that hinges on the formation of the central stilbene (B7821643) core and the subsequent elaboration of the terminal amidine functionalities. While specific, detailed industrial synthesis protocols are often proprietary, the construction of the core 2-hydroxystilbene scaffold can be achieved through established olefination reactions. Subsequently, the amidine groups are typically introduced via the Pinner reaction or related methodologies.

A plausible and widely utilized approach for the synthesis of the stilbene backbone is the Wittig reaction or its variant, the Horner-Wadsworth-Emmons (HWE) reaction . nih.govjuliethahn.com These reactions are renowned for their reliability in forming carbon-carbon double bonds. masterorganicchemistry.comlibretexts.orgmnstate.edu The general strategy involves the reaction of a phosphonium (B103445) ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with an aldehyde or ketone. juliethahn.commasterorganicchemistry.com For the synthesis of 2-hydroxystilbamidine, this would typically involve the coupling of a suitably protected hydroxy-substituted benzylphosphonium salt or phosphonate ester with a cyanobenzaldehyde derivative. The use of a cyano group serves as a precursor to the amidine functionality.

The key steps in a potential synthetic pathway are:

Preparation of the Phosphonium Ylide/Phosphonate Carbanion: A substituted benzyl (B1604629) halide (e.g., 3-hydroxy-4-cyanobenzyl bromide) would be reacted with triphenylphosphine (B44618) to form the corresponding phosphonium salt. Treatment of this salt with a strong base generates the reactive ylide. libretexts.org Alternatively, for the HWE reaction, a benzyl halide can be reacted with a trialkyl phosphite (B83602) to form a phosphonate ester, which is then deprotonated to form the carbanion. nih.gov

Olefination Reaction: The generated ylide or carbanion is then reacted with a cyanobenzaldehyde (e.g., 4-cyanobenzaldehyde) to form the dicyanostilbene intermediate. The HWE reaction often provides better control over the stereochemistry, yielding predominantly the desired (E)-isomer (trans-stilbene). wiley-vch.deresearchgate.net

Amidine Formation via the Pinner Reaction: The dicyano-2-hydroxystilbene intermediate is then converted to the diamidine. The Pinner reaction is a classic and effective method for this transformation. nrochemistry.comwikipedia.orgsynarchive.com This acid-catalyzed reaction involves treating the nitrile with an alcohol (such as ethanol) in the presence of anhydrous hydrogen chloride to form an imino ester hydrochloride, also known as a Pinner salt. wikipedia.orgnih.govorganic-chemistry.org Subsequent treatment of the Pinner salt with ammonia (B1221849) or an amine leads to the formation of the amidine group. nrochemistry.comwikipedia.org This process would be carried out on both cyano groups to yield 2-hydroxystilbamidine.

Salt Formation: Finally, the free base of 2-hydroxystilbamidine is reacted with isethionic acid (2-hydroxyethanesulfonic acid) to form the diisethionate salt, which improves its water solubility and stability for biological applications.

Design and Synthesis of Analogues and Derivatives

The design and synthesis of analogues and derivatives of 2-hydroxystilbamidine are driven by the desire to modulate its biological activity, fluorescence properties, and pharmacokinetic profile. Modifications can be introduced at several key positions: the phenyl rings, the vinyl linker, and the amidine groups.

Table 1: Potential Modifications for 2-Hydroxystilbamidine Analogues

| Modification Site | Potential Substituents/Changes | Rationale for Modification |

| Phenyl Rings | Halogens (F, Cl, Br), Alkoxy (e.g., -OCH3), Alkyl groups, Nitro groups, Additional hydroxyl groups | To alter electronic properties, lipophilicity, and metabolic stability. nih.gov Can influence binding affinity and fluorescence quantum yield. |

| Vinyl Linker | Replacement with other linkers (e.g., alkane, alkyne), Introduction of conformational constraints (e.g., cyclopropyl) | To modify the distance and geometry between the two phenyl rings, affecting binding to biological targets. nih.gov |

| Amidine Groups | N-alkylation, N-arylation, Conversion to other basic groups (e.g., guanidines) | To modulate basicity (pKa), hydrogen bonding capacity, and cell permeability. |

| Hydroxyl Group | O-alkylation, Esterification, Replacement with other functional groups (e.g., -NH2, -SH) | To investigate the role of the hydroxyl group in biological activity and to create prodrugs. |

The synthesis of these analogues generally follows similar principles to the parent compound, utilizing the Wittig or HWE reaction for the core assembly. For instance, to introduce substituents on the phenyl rings, the corresponding substituted benzaldehydes or benzyl halides would be used as starting materials. The synthesis of a 5'-modified 2'-deoxyadenosine (B1664071) analogue, for example, highlights how modifications can be introduced to study their effects on biological activity. nih.gov

Strategies for Structural Diversification and Functionalization

Strategies for the structural diversification of 2-hydroxystilbamidine aim to create libraries of related compounds for high-throughput screening and structure-activity relationship (SAR) studies. These strategies often employ combinatorial chemistry principles and late-stage functionalization techniques.

Late-Stage Functionalization: This approach involves modifying the core 2-hydroxystilbamidine structure after its initial synthesis. This can be more efficient than synthesizing each analogue from scratch. For example, electrophilic aromatic substitution reactions could be used to introduce substituents onto the phenyl rings of the pre-formed stilbene backbone. thieme-connect.de The hydroxyl group also provides a handle for further modifications, such as etherification or esterification, to introduce a variety of functional groups. Aromatic hydroxylation is a key metabolic functionalization that can be mimicked synthetically to explore the effects of such modifications. nih.gov

Modification of the Linker: The vinyl linker can be systematically altered. For example, a series of analogues with linkers of varying lengths and flexibilities could be synthesized to probe the optimal distance and orientation of the phenyl-amidine moieties for a specific biological target. Studies on bisaminoquinolines with modified linkers have shown that the nature of the linker significantly impacts biological activity. nih.gov

Diversification of the Amidine Groups: The amidine groups are crucial for the biological activity of 2-hydroxystilbamidine. Their basicity and hydrogen-bonding capabilities can be fine-tuned by synthesizing N-substituted derivatives. This can be achieved by using substituted amines in the final step of the Pinner reaction or by direct alkylation of the amidine nitrogen.

Advanced Research Methodologies and Techniques

Biophysical and Spectroscopic Characterization Techniques

Biophysical and spectroscopic methods are fundamental in elucidating the binding parameters and modes of interaction of 2-hydroxystilbamidine with macromolecules. These techniques rely on detecting changes in the physical properties of the molecule or its target upon binding.

UV-Visible Spectroscopy for Binding Studies

UV-Visible absorption spectroscopy is a fundamental technique used to monitor the binding of small molecules to macromolecules. Changes in the absorption spectrum of the ligand upon addition of its target can indicate an interaction and provide information about the binding mode.

Detailed Research Findings:

The binding of a ligand to DNA can result in changes in the absorbance (hypochromism or hyperchromism) and a shift in the wavelength of maximum absorption (bathochromic or red shift). Hypochromism, a decrease in absorbance, is often indicative of intercalation, where a planar molecule inserts itself between the base pairs of the DNA, or strong electrostatic interactions within the DNA grooves. A bathochromic shift can also accompany these interactions due to changes in the electronic environment of the ligand. While these principles are standard for studying DNA-binding agents, specific UV-Visible titration data and derived binding constants for 2-hydroxystilbamidine are not extensively reported in the available literature.

Circular Dichroism for Conformational Changes in DNA

Circular Dichroism (CD) spectroscopy is an invaluable tool for investigating changes in the secondary structure of chiral macromolecules like DNA upon ligand binding. The characteristic CD spectrum of B-form DNA can be perturbed by the binding of a small molecule, providing insights into the nature of the interaction and any induced conformational changes.

Detailed Research Findings:

Equilibrium Dialysis and Sedimentation Experiments for Binding Isotherms

Equilibrium dialysis and sedimentation experiments are classical and reliable methods for determining the binding isotherms of a ligand to a macromolecule. These techniques allow for the quantification of bound versus free ligand at equilibrium, which is essential for determining binding constants and the number of binding sites.

Detailed Research Findings:

Early and seminal studies on the interaction of 2-hydroxystilbamidine with DNA utilized equilibrium dialysis and sedimentation techniques to construct binding isotherms over a range of conditions, including varying ionic strengths and temperatures. vdoc.pub These experiments were crucial in revealing the presence of two distinct sets of binding sites on the DNA for the compound. vdoc.pub The data obtained from these methods allowed for the characterization of the high-affinity A-T specific sites and the lower-affinity, non-specific sites. vdoc.pub These binding isotherms provide a quantitative measure of the binding affinity and the stoichiometry of the interaction. vdoc.pub

Table 2: Binding Characteristics of 2-Hydroxystilbamidine to DNA from Equilibrium Dialysis/Sedimentation

| Binding Site Type | Binding Constant (Affinity) | Base Pair Specificity | Stoichiometry (base pairs excluded per molecule) |

| High-Affinity | Higher | A-T pairs | 4 |

| Low-Affinity | Lower | None | Not specified |

Based on findings from Festy & Daune, 1973. vdoc.pub

Viscosity Measurements for DNA Interaction Modes

Viscosity measurements of DNA solutions in the presence of a ligand can provide strong evidence for the mode of interaction. An increase in the viscosity of a DNA solution upon ligand binding is characteristic of intercalation, as the insertion of the molecule between base pairs lengthens and stiffens the DNA helix. Conversely, non-intercalative binding, such as groove binding, typically causes a smaller change or no significant change in viscosity.

Detailed Research Findings:

While viscosity measurement is a key technique to differentiate between intercalative and groove-binding modes for DNA ligands, specific studies reporting the effect of 2-hydroxystilbamidine on the viscosity of DNA solutions are not found in the reviewed literature. However, based on the strong evidence from other biophysical techniques suggesting minor groove binding, it would be expected that 2-hydroxystilbamidine would not cause a significant increase in the viscosity of DNA solutions. vdoc.pub

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools for studying drug-DNA interactions, offering atomic-level insights that complement experimental data. These methods can be used to predict binding poses, calculate binding energies, and understand the forces driving the interaction.

Detailed Research Findings:

Techniques such as molecular docking and molecular dynamics (MD) simulations are widely used to model the interaction of small molecules with the DNA minor groove. Molecular docking predicts the preferred orientation of the ligand within the binding site, while MD simulations can explore the dynamic stability of the complex over time. For minor groove binders like 2-hydroxystilbamidine, these models would likely show the molecule fitting snugly into the minor groove, with its amidinium groups forming hydrogen bonds with the A-T base pairs. vdoc.pub The planar nature of the stilbene (B7821643) core would align with the curvature of the groove. vdoc.pub

Despite the clear utility of these methods for a compound like 2-hydroxystilbamidine, which is a known minor groove binder with a preference for A-T rich regions, specific computational studies (e.g., docking scores, binding free energy calculations, or MD simulation results) for 2-hydroxystilbamidine are not available in the public research literature reviewed. vdoc.pub Such studies on related diamidine compounds have confirmed their minor groove binding and have helped to elucidate the key interactions responsible for their affinity and specificity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations have been instrumental in elucidating the binding characteristics of 2-Hydroxystilbamidine and its analogs with their biological targets. nih.gov These computational methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific molecular interactions that stabilize the complex. mdpi.comnih.gov

Studies have utilized molecular docking to understand the interaction of hydroxystilbamidine (B1199296) with DNA. nih.gov These simulations suggest that the molecule likely binds to the minor groove of the DNA double helix. nih.gov The software generates various docking poses, which are then evaluated based on a scoring function to predict the most stable conformation. mdpi.com This information is crucial for understanding the mechanism of action and for the rational design of new, more potent derivatives.

Key interactions identified through docking studies often include hydrogen bonds and hydrophobic interactions with specific residues in the target's active site. For example, in studies of other compounds, docking has revealed crucial hydrogen bond interactions with amino acid residues like Arginine and Cysteine, as well as pi-stacking interactions. nih.gov The binding energy, calculated from these interactions, provides a quantitative measure of the ligand's affinity for the target. mdpi.com

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the context of 2-Hydroxystilbamidine diisethionate research, DFT calculations provide valuable information about the molecule's electronic and geometric properties. nih.gov

These calculations can determine various molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution within the molecule. nih.gov These maps identify the electrophilic and nucleophilic sites, providing insights into how the molecule will interact with its biological targets. nih.gov For instance, regions with negative potential, often around oxygen or nitrogen atoms, are susceptible to electrophilic attack. nih.gov

Predictive Modeling in Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These predictive models are developed by first calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation between these descriptors and the observed biological activity. nih.govnih.gov

The development of a robust QSAR model involves several key steps: building the structures of the compounds, calculating relevant one-dimensional (1D) and two-dimensional (2D) descriptors, dividing the dataset into training and test sets, using algorithms like the genetic function approximation to select the most relevant descriptors, developing the mathematical model, and finally, validating the model internally and externally. nih.gov

QSAR models are valuable tools in drug discovery for several reasons. They can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test. wikipedia.org They can also help in identifying which structural features are most important for activity, guiding the optimization of lead compounds. nih.gov The ultimate goal of QSAR modeling is to create statistically robust and predictive models that can accurately forecast the activity of novel chemical entities. wikipedia.org

Advanced In vitro Cell Culture Systems for Pathogen Efficacy Testing

Advanced in vitro cell culture systems are fundamental for evaluating the efficacy of compounds like this compound against various pathogens. These systems provide a controlled environment to study the direct effects of the compound on the pathogen and its interaction with host cells.

For protozoan parasites like Leishmania, which are a key target for hydroxystilbamidine, in vitro cultivation is a complex process. mdpi.com Leishmania species are typically cultured as promastigotes, the flagellated, motile form found in the sandfly vector. mdpi.com These cultures are essential for initial drug screening assays. mdpi.com However, to more closely mimic the clinical situation, researchers also use intracellular amastigote models, where the parasites reside and multiply within host macrophages, such as the RAW 264.7 cell line. researchgate.net The ability to cultivate and test compounds against both parasite stages is crucial for a comprehensive evaluation of their antileishmanial potential. ijmr.org.in

Similarly, for pathogens like Acanthamoeba, which can cause severe keratitis, in vitro culture systems are used to determine the amebicidal and cysticidal concentrations of drugs. nih.govnih.gov These assays are critical for identifying agents that can effectively kill both the active trophozoite stage and the dormant, more resistant cyst stage. nih.govmdpi.com

The development of more sophisticated in vitro models, such as three-dimensional (3D) cell cultures and microfluidic systems, offers the potential for more physiologically relevant testing environments compared to traditional two-dimensional (2D) cultures. nih.gov

| Pathogen | In Vitro Model | Purpose |

| Leishmania donovani | Promastigote culture | Initial screening for antileishmanial activity |

| Leishmania donovani | Intracellular amastigotes in macrophages (e.g., RAW 264.7) | Efficacy testing against the clinically relevant parasite stage |

| Acanthamoeba spp. | Trophozoite culture | Determining amebicidal activity |

| Acanthamoeba spp. | Cyst culture | Determining cysticidal activity |

Development and Utilization of Preclinical Animal Models

Preclinical animal models are indispensable for evaluating the efficacy and understanding the pathophysiology of diseases and the effects of potential treatments in a living organism before human trials. nih.gov The choice of an appropriate animal model is critical and depends on its ability to mimic the key aspects of the human disease. nih.govnih.gov

For visceral leishmaniasis, caused by Leishmania donovani, the most commonly used animal models are BALB/c mice and Syrian golden hamsters. ijmr.org.inias.ac.in While BALB/c mice can control the infection to some extent, which is useful for studying the immune response, the Syrian hamster model more closely resembles the progressive and fatal nature of active human visceral leishmaniasis, exhibiting symptoms like cachexia and hepatosplenomegaly. ijmr.org.inias.ac.innih.gov Dogs are also used as a secondary model as they are a natural reservoir for Leishmania infantum and the infection in dogs shares similarities with human disease. ijmr.org.in

These animal models are crucial for testing the in vivo efficacy of compounds like this compound. ijmr.org.in However, it is important to acknowledge that no single animal model perfectly replicates the human condition, and experimental infections often differ from natural transmission by an insect vector. nih.gov A systematic review of animal models used in drug discovery for leishmaniasis highlighted that many studies suffer from poor design and reporting, emphasizing the need for more rigorous and standardized approaches. mdpi.com

| Animal Model | Pathogen | Key Features | Relevance |

| BALB/c Mice | Leishmania donovani | Initial control of infection, useful for studying immune response. ias.ac.innih.gov | Models self-controlled oligosymptomatic human cases. ias.ac.in |

| Syrian Golden Hamster | Leishmania donovani | Progressive, fatal disease mimicking active human visceral leishmaniasis. ijmr.org.innih.gov | Primary model for testing drug efficacy against visceral leishmaniasis. ijmr.org.in |

| Dog | Leishmania infantum | Natural reservoir, infection reproduces similarities to human disease. ijmr.org.in | Secondary model for visceral leishmaniasis research. ijmr.org.in |

Research Synthesis Methodologies for Comprehensive Literature Analysis

To gain a comprehensive understanding of a research topic, it is essential to systematically synthesize the existing body of literature. Research synthesis methodologies provide a structured approach to combining, integrating, and analyzing findings from multiple studies. nih.gov

Several approaches to research synthesis exist, each with its own purpose and methodology. These can be broadly categorized into conventional, quantitative, qualitative, and emerging synthesis methods. nih.gov Common examples include:

Systematic Reviews: These aim to answer a specific research question by identifying, appraising, and synthesizing all relevant studies on that topic using a rigorous and transparent methodology.

Meta-analysis: This is a statistical technique used to combine the results of multiple quantitative studies to produce a single, more precise estimate of the effect.

Scoping Reviews: These are used to map the existing literature on a broad topic, identify key concepts, and uncover research gaps.

The choice of synthesis methodology depends on the research question and the nature of the available evidence. nih.gov For a compound like this compound, a comprehensive literature analysis could involve a systematic review of its efficacy in preclinical models or a meta-analysis of in vitro studies to obtain a more robust estimate of its potency. These synthesis methods are crucial for evidence-based decision-making in research and development. goettingen-research-online.de

Q & A

Q. What are the established methods for synthesizing hexamidine diisethionate, and how does its salt form improve solubility?

Hexamidine diisethionate is synthesized by reacting hexamidine dihydrochloride with an alkali carbonate to isolate the free base, followed by dissolution in aqueous isethionic acid and precipitation using acetone. Purification involves dissolving the product in hot methanol with trace water and reprecipitating with acetone. The diisethionate salt is preferred over the dihydrochloride due to its superior water solubility, which enhances its applicability in pharmaceutical formulations .

Q. What is the proposed antimicrobial mechanism of action of hexamidine diisethionate?

As a cationic diamidine, hexamidine diisethionate binds to negatively charged microbial cell walls and membranes via electrostatic interactions. This disrupts membrane integrity, leading to leakage of intracellular components (e.g., amino acids) and inhibition of oxygen uptake. Its surface-active properties contribute to broad-spectrum activity against bacteria (e.g., Staphylococcus spp.), fungi, yeasts, and free-living amoebae .

Q. How is the purity of hexamidine diisethionate validated in pharmaceutical research?

High-performance liquid chromatography (HPLC) is the standard method for assessing purity (≥99.0%) and quantifying impurities (≤0.5%). Loss on drying (LOD) tests determine moisture content (e.g., 0.3%), ensuring stability during storage. Batch-specific certificates of analysis (CoA) include these parameters, critical for reproducibility in experimental workflows .

Q. What are the primary nonclinical applications of hexamidine diisethionate in ocular research?

Hexamidine diisethionate (0.05% formulation) is used in ophthalmic solutions for treating bacterial keratitis and conjunctivitis. It demonstrates rapid in vitro efficacy against Staphylococcus aureus, S. epidermidis, and Candida spp., though limited activity against Pseudomonas aeruginosa necessitates combination therapies in severe infections .

Q. What storage conditions are recommended to maintain hexamidine diisethionate stability?

The compound should be stored in sealed containers at 15–30°C in a dry environment. Stability studies indicate a shelf life of up to two years under these conditions, with periodic reanalysis recommended to confirm purity and potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in antimicrobial efficacy data across bacterial strains?

Discrepancies in activity (e.g., strong efficacy against Staphylococcus vs. weak activity against Pseudomonas) may stem from differences in cell wall composition or efflux pump mechanisms. Researchers should perform comparative assays under standardized conditions (e.g., CLSI guidelines) and use genomic profiling to identify resistance markers. Follow-up studies with membrane perturbation assays (e.g., fluorescent dye leakage) can clarify mechanistic variations .

Q. What methodologies are recommended for designing preclinical pharmacology studies on hexamidine diisethionate?

A systematic literature review should precede experimental design, covering PubMed, RTECS, and ECHA databases. Focus on peer-reviewed studies addressing pharmacodynamics (e.g., MIC determination), pharmacokinetics (e.g., ocular bioavailability), and toxicology (e.g., acute/chronic toxicity in animal models). In vitro models (e.g., corneal epithelial cells) should validate in vivo findings .

Q. How should toxicological profiles be assessed for ophthalmic formulations containing hexamidine diisethionate?

Conduct tiered testing:

- Acute toxicity : Single-dose exposure in rabbits, monitoring corneal irritation and systemic effects.

- Subchronic toxicity : Repeat-dose studies (28–90 days) evaluating histopathological changes in ocular tissues.

- Genotoxicity : Ames test and micronucleus assay to rule out mutagenic potential. Include control groups using established preservatives (e.g., benzalkonium chloride) for comparative safety .

Q. What analytical techniques are suitable for characterizing hexamidine diisethionate degradation products?

Combine liquid chromatography-mass spectrometry (LC-MS) to identify degradation impurities and nuclear magnetic resonance (NMR) to confirm structural changes. Accelerated stability studies (40°C/75% RH) can simulate long-term storage conditions, with HPLC tracking purity changes over time .

Q. How does hexamidine diisethionate compare structurally and functionally to related diamidines like pentamidine?

Both compounds share a diamidine core, but hexamidine’s hexane-1,6-diylbis(oxy) linker enhances flexibility and membrane interaction. Pentamidine (used against trypanosomiasis) targets mitochondrial DNA, whereas hexamidine’s primary mode is membrane disruption. Comparative molecular dynamics simulations can elucidate structure-activity relationships for antimicrobial optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.